molecular formula C8H10ClNO2S B3375007 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid hydrochloride CAS No. 1052520-71-4

4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid hydrochloride

Cat. No.: B3375007
CAS No.: 1052520-71-4
M. Wt: 219.69 g/mol
InChI Key: QGRRULXVGYKGMK-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H10ClNO2S. It is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly antithrombotic drugs such as clopidogrel. This compound is characterized by its unique bicyclic structure, which includes a thieno ring fused to a pyridine ring, making it a valuable building block in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

It is known that this compound is used in the synthesis of clopidogrel , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in the biochemical reactions leading to the formation of clopidogrel.

Cellular Effects

Given its role as an intermediate in the synthesis of clopidogrel , it may influence cell function indirectly through the actions of clopidogrel. Clopidogrel is known to inhibit platelet aggregation, which could impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As an intermediate in the synthesis of clopidogrel , it may exert its effects at the molecular level indirectly through the actions of clopidogrel. Clopidogrel is known to inhibit the binding of adenosine diphosphate (ADP) to its platelet receptor, thereby inhibiting platelet activation and aggregation.

Temporal Effects in Laboratory Settings

It is known that this compound is stable under normal temperatures and pressures . It should be stored under inert gas at 2–8 °C .

Metabolic Pathways

As an intermediate in the synthesis of clopidogrel , it may be involved in the metabolic pathways leading to the formation of clopidogrel.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of 2-aminothiophenol with acrylonitrile to form the thieno ring, followed by cyclization with a suitable aldehyde to form the pyridine ring

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely. The final product is typically purified through crystallization or chromatography to meet pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, amines, and other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis.

Scientific Research Applications

4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Serves as an intermediate in the synthesis of antithrombotic drugs like clopidogrel, which are used to prevent blood clots.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals, contributing to the development of new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    Clopidogrel: A widely used antithrombotic agent derived from this compound.

    Prasugrel: Another antithrombotic drug with a similar mechanism of action but different pharmacokinetic properties.

    Ticlopidine: An older antithrombotic agent with a similar structure but different safety profile.

Uniqueness

4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid hydrochloride is unique due to its specific bicyclic structure, which provides a versatile scaffold for the synthesis of various pharmacologically active compounds. Its ability to undergo diverse chemical reactions and its role as a key intermediate in the synthesis of important antithrombotic drugs highlight its significance in medicinal chemistry.

Properties

IUPAC Name

4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S.ClH/c10-8(11)6-4-12-7-3-9-2-1-5(6)7;/h4,9H,1-3H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRRULXVGYKGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CS2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052520-71-4
Record name 4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid hydrochloride
Reactant of Route 2
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid hydrochloride
Reactant of Route 3
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid hydrochloride
Reactant of Route 4
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid hydrochloride
Reactant of Route 5
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid hydrochloride
Reactant of Route 6
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid hydrochloride

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